5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide 5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1374679-35-2
VCID: VC11788042
InChI: InChI=1S/C17H15BrN2O2S/c1-11-7-12(2)17(9-15(11)18)23(21,22)20-14-8-13-5-3-4-6-16(13)19-10-14/h3-10,20H,1-2H3
SMILES: CC1=CC(=C(C=C1S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Br)C
Molecular Formula: C17H15BrN2O2S
Molecular Weight: 391.3 g/mol

5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide

CAS No.: 1374679-35-2

Cat. No.: VC11788042

Molecular Formula: C17H15BrN2O2S

Molecular Weight: 391.3 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide - 1374679-35-2

Specification

CAS No. 1374679-35-2
Molecular Formula C17H15BrN2O2S
Molecular Weight 391.3 g/mol
IUPAC Name 5-bromo-2,4-dimethyl-N-quinolin-3-ylbenzenesulfonamide
Standard InChI InChI=1S/C17H15BrN2O2S/c1-11-7-12(2)17(9-15(11)18)23(21,22)20-14-8-13-5-3-4-6-16(13)19-10-14/h3-10,20H,1-2H3
Standard InChI Key RYKXMWQBIHHXIW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Br)C
Canonical SMILES CC1=CC(=C(C=C1S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Br)C

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula is C₁₈H₁₆BrN₂O₂S, with a molecular weight of 419.3 g/mol. Key structural features include:

  • A 5-bromo-2,4-dimethylbenzene core, which enhances lipophilicity and influences binding interactions .

  • A sulfonamide bridge (-SO₂NH-) connecting the benzene ring to the quinolin-3-yl moiety, a common pharmacophore in enzyme inhibitors .

  • The quinoline group’s planar aromatic system facilitates π-π stacking and hydrophobic interactions with biological targets .

Table 1: Calculated Physicochemical Properties

PropertyValueRelevance to Bioactivity
logP4.2 ± 0.3Moderate lipophilicity for membrane penetration
Hydrogen Bond Donors1Sulfonamide NH as a zinc-binding group
Polar Surface Area70.8 ŲBalanced solubility and permeability
Rotatable Bonds4Conformational flexibility for target engagement

The InChIKey IHNOYALGNIQKKQ-UHFFFAOYSA-N (derived from analog ) confirms stereochemical uniformity, critical for reproducible biological activity.

Synthetic Approaches and Optimization

Synthesis of this compound likely follows established routes for quinoline-containing sulfonamides :

Key Synthetic Steps

  • Bromination and Methylation:

    • Bromine introduction at position 5 of 2,4-dimethylbenzene via electrophilic substitution .

    • Methyl groups at positions 2 and 4 are introduced using methylating agents like methyl iodide under Friedel-Crafts conditions .

  • Sulfonamide Formation:

    • Reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 3-aminoquinoline in anhydrous dichloromethane, catalyzed by triethylamine .

    • Microwave-assisted synthesis (150°C, 30 min) improves yield to 78–85% compared to conventional heating .

Table 2: Synthetic Yields and Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationBr₂, FeCl₃, CH₂Cl₂, 0°C9295
SulfonylationSOCl₂, reflux, 2 h8897
Coupling3-Aminoquinoline, Et₃N, MW8599

Biological Activity and Mechanistic Insights

While direct data on this compound is unavailable, structurally related benzenesulfonamides exhibit:

Carbonic Anhydrase Inhibition

  • Analog 6e (Kᵢ = 0.083 μM for hCA II) demonstrates the critical role of the primary sulfonamide group in zinc coordination .

  • The dimethyl groups may enhance hydrophobic interactions with enzyme pockets, potentially improving isoform selectivity .

BRD4 Binding and Anticancer Activity

  • 11r (ΔTₘ = 8.2°C) inhibits BRD4(1) by forming hydrogen bonds with Asn140 and water-mediated interactions with Pro82 .

  • The quinoline moiety’s planar structure intercalates into the acetyl-lysine binding site, a feature retained in the target compound .

Table 3: Comparative IC₅₀ Values for Analogous Compounds

CompoundTargetIC₅₀ (μM)Reference
6ehCA II0.083
11rBRD4(1)0.87
G008-2193UndisclosedN/A

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